

# (3-(Methylsulfonamidomethyl)phenyl)boronic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (3-(Methylsulfonamidomethyl)phenyl)boronic acid

Cat. No.: B1592371

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **(3-(Methylsulfonamidomethyl)phenyl)boronic Acid**

## Introduction

Boronic acids have become indispensable tools in modern organic synthesis and medicinal chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.<sup>[1]</sup> Their general stability, low toxicity, and versatile reactivity make them ideal building blocks for constructing complex molecular architectures.<sup>[2]</sup> Among the vast library of available boronic acids, **(3-(Methylsulfonamidomethyl)phenyl)boronic acid** is a noteworthy reagent that combines the reactivity of the boronic acid moiety with the desirable physicochemical properties imparted by a sulfonamide group. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in research and development.

## Compound Identification and Physicochemical Properties

**(3-(Methylsulfonamidomethyl)phenyl)boronic acid**, also known as 3-(Methylsulfonylamino)phenylboronic acid, is a white to light-yellow solid at room temperature.<sup>[3]</sup> Its structure features a phenylboronic acid scaffold with a methylsulfonamide substituent at the

meta-position. This substitution pattern significantly influences the molecule's electronic properties and solubility, making it a valuable intermediate in synthetic chemistry.

dot graph { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2773535&t=l", label=""]; caption [label="(3-(Methylsulfonamidomethyl)phenyl)boronic acid", fontsize=10]; } . Figure 1: 2D Structure of the title compound.

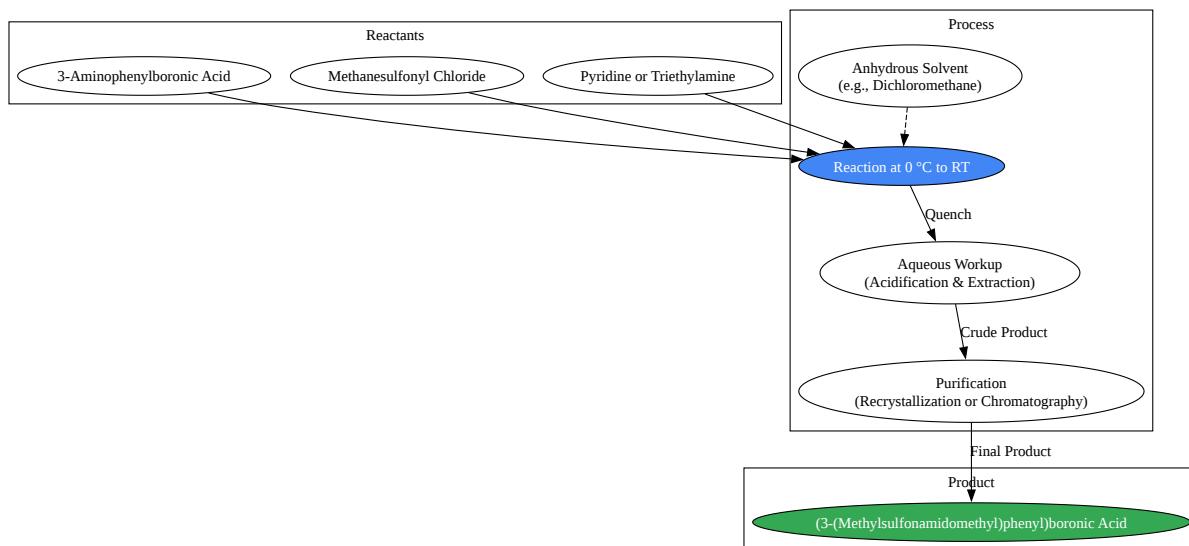
The key identifiers and physicochemical properties are summarized in the table below for quick reference.

Property	Value	Reference(s)
IUPAC Name	[3-(methanesulfonamido)phenyl]boronic acid	[4]
Synonyms	3-(Methylsulfonylamino)phenylboronic acid	[5]
CAS Number	148355-75-3	[4][5]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> BNO <sub>4</sub> S	[4][5]
Molecular Weight	215.03 g/mol	[5]
Physical Form	Solid, White to Light yellow powder/crystal	[3]
Melting Point	90-96 °C	
Boiling Point	433.7 ± 55.0 °C at 760 mmHg	
SMILES	CS(=O) (=O)NC1=CC=CC(=C1)B(O)O	[6]
InChI Key	XUIQQIRLFMCWLNUHFFFAOYSA-N	[6]

## Synthesis and Purification

While numerous custom synthesis providers offer this compound, understanding its preparation is crucial for process development and troubleshooting. A prevalent and logical strategy for synthesizing substituted phenylboronic acids involves the modification of a pre-existing functionalized phenylboronic acid. In this case, the most direct route is the sulfonylation of 3-aminophenylboronic acid.

The causality for this choice rests on the commercial availability and established reactivity of 3-aminophenylboronic acid. The amino group serves as a nucleophilic handle for reaction with an electrophilic sulfonylating agent, such as methanesulfonyl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

[Click to download full resolution via product page](#)

## Representative Experimental Protocol: Synthesis

**Causality:** This protocol is designed to ensure complete reaction while minimizing side reactions, such as hydrolysis of the sulfonyl chloride or oligomerization of the boronic acid. The

use of an anhydrous solvent is critical, and the initial cooling to 0 °C controls the exothermic reaction between the amine and the sulfonyl chloride.

- Preparation: To a stirred solution of 3-aminophenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable non-nucleophilic base such as pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
- Reaction: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
- Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.
- Workup: Quench the reaction by adding 1M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), water, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product.

## Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the structure and purity of the compound. While specific spectra are proprietary to suppliers, the expected analytical data are well-established.

[7]

Analysis	Expected Observations
<sup>1</sup> H NMR	Aromatic protons in the meta-substituted pattern (typically 3-4 signals between 7.0-8.0 ppm). A singlet for the methyl (CH <sub>3</sub> ) protons of the sulfonamide group (around 3.0 ppm). A broad singlet for the boronic acid -OH protons (variable, may exchange with D <sub>2</sub> O). A singlet for the sulfonamide N-H proton.
<sup>13</sup> C NMR	Aromatic carbons (typically 4-6 signals between 120-140 ppm). The carbon atom directly attached to the boron (C-B bond) may be broad or unobserved, a common phenomenon for organoboranes. <sup>[8]</sup> A signal for the methyl carbon (around 40 ppm).
Mass Spec (ESI)	Expected [M+H] <sup>+</sup> or [M-H] <sup>-</sup> ions corresponding to the molecular weight (215.03).
IR Spectroscopy	Characteristic peaks for N-H stretching (around 3300 cm <sup>-1</sup> ), O-H stretching (broad, ~3200-3500 cm <sup>-1</sup> ), aromatic C-H stretching (~3000-3100 cm <sup>-1</sup> ), and strong S=O stretching (asymmetric and symmetric, ~1350 and ~1150 cm <sup>-1</sup> ).

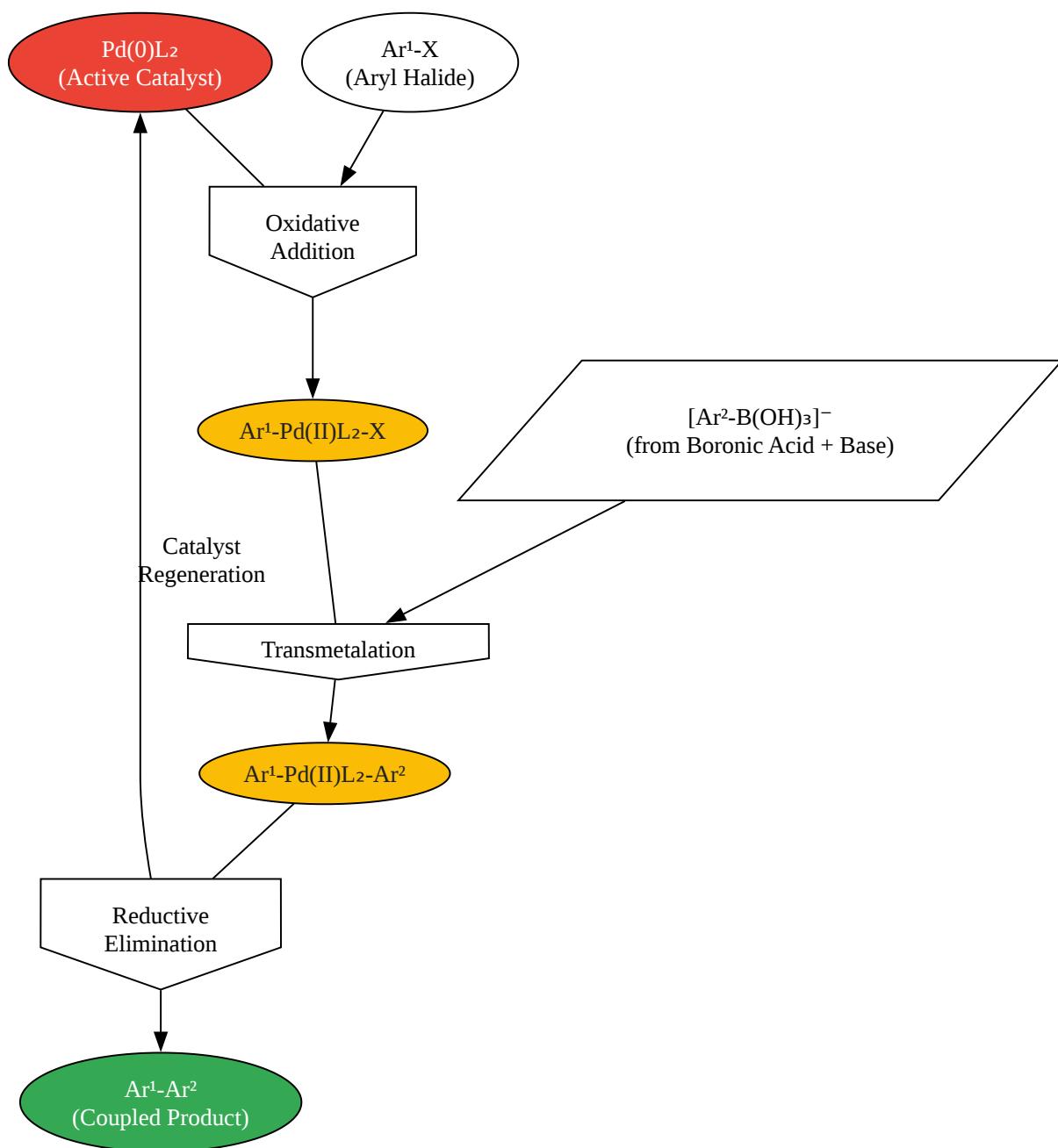
## Chemical Reactivity and Applications

The primary utility of **(3-(Methylsulfonamidomethyl)phenyl)boronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or vinyl halide/triflate.

## The Suzuki-Miyaura Cross-Coupling Reaction

The success of the Suzuki reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the key transmetalation step. The sulfonamide

group is robust and stable under typical Suzuki conditions, making this reagent a reliable building block.



[Click to download full resolution via product page](#)

## Representative Experimental Protocol: Suzuki Coupling

Causality: This protocol, adapted from patent literature, uses a robust palladium catalyst ( $[1,1'-\text{Bis}(\text{diphenylphosphino})\text{ferrocene}]\text{dichloropalladium(II)}$ , or  $\text{Pd}(\text{dppf})\text{Cl}_2$ ) known for its high efficiency and functional group tolerance. The choice of base (potassium carbonate) and solvent system is crucial for solubility and effective boronic acid activation. The reaction is heated to ensure a reasonable reaction rate.

- Preparation: In a microwave vial or reaction tube, combine the aryl halide (1.0 eq), **(3-(Methylsulfonamidomethyl)phenyl)boronic acid** (1.2 eq), and potassium carbonate (2.0 eq).[9]
- Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Solvent/Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water). Finally, add the palladium catalyst, such as  $\text{Pd}(\text{dppf})\text{Cl}_2$  (0.05 - 0.1 eq).[9]
- Reaction: Heat the mixture to 100-130 °C, either conventionally or in a microwave reactor, for 1-16 hours until the reaction is complete as monitored by LC-MS.[9]
- Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
- Purification: Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate. The resulting crude product is then purified via flash chromatography or recrystallization to yield the desired biaryl product.

## Applications in Medicinal Chemistry

This specific boronic acid has been utilized as a key building block in the synthesis of complex heterocyclic molecules targeted for drug discovery programs. For instance, it has been used in the synthesis of substituted 3,4-Dihydroquinoxalin-2(1H)-ones and N-(6-cyano-4-aryl-pyrrolo[3,4-d]pyrimidin-2-yl)acetamides, structures that are relevant in the development of novel therapeutics.[9][10] The sulfonamide moiety is a common pharmacophore that can act as

a hydrogen bond donor and acceptor, improving target engagement and pharmacokinetic properties.

## Safety, Handling, and Storage

As a laboratory chemical, **(3-(Methylsulfonamidomethyl)phenyl)boronic acid** requires careful handling to minimize exposure and ensure stability.

- Hazard Identification: The compound is classified as causing skin and serious eye irritation. [3][4] It may also be harmful if swallowed.[4]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. Handle in a well-ventilated area or a chemical fume hood.
- Handling: Avoid creating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container under an inert atmosphere.[3] It is hygroscopic and should be kept in a cool, dry place away from moisture.[3] Recommended storage temperatures range from room temperature to refrigerated conditions (<15°C) for long-term stability.[3]

## Conclusion

**(3-(Methylsulfonamidomethyl)phenyl)boronic acid** is a versatile and valuable building block for organic synthesis, particularly in the construction of biaryl linkages via the Suzuki-Miyaura reaction. Its synthesis is straightforward, and its reactivity is well-defined. The presence of the sulfonamide group provides a handle for modulating the physicochemical properties of target molecules, making it a highly relevant reagent for researchers in drug discovery and materials science. Proper handling and storage are essential to maintain its integrity and ensure safe and reproducible results.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemrxiv.org [chemrxiv.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3-(Methylsulfonamido)phenyl]boronic Acid | 148355-75-3 | TCI (Shanghai) Development Co., Ltd. [tcicchemicals.com]
- 4. 3-Methylsulfonylaminophenylboronic acid | C7H10BNO4S | CID 2773535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 148355-75-3 | 3-(Methylsulphonylamino)benzeneboronic acid | Organoborons | Ambeed.com [ambeed.com]
- 7. 3-(METHYLSULFONYLAMINO)PHENYLBORONIC ACID(148355-75-3) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. DE102017005089A1 - Substituerte 3,4-Dihydrochinoxalin-2(1H)-one - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [(3-(Methylsulfonamidomethyl)phenyl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592371#3-methylsulfonamidomethyl-phenyl-boronic-acid-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)